Galanin-NPY-Chimäres Peptid M88

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

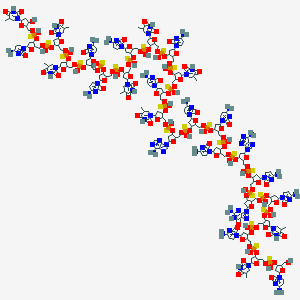

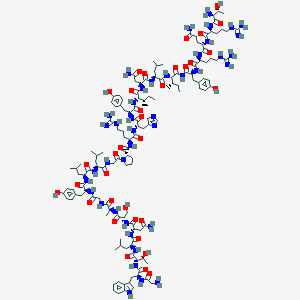

The galanin-NPY chimeric peptide M88 is a compound that combines elements of galanin and neuropeptide Y (NPY). It is known as galanin(1-12)-Ala-NPY(25-36) and has been shown to evoke a concentration-dependent suppression of electrically stimulated twitches .

Synthesis Analysis

The N-terminal portion (1-12) of galanin seems to permit a steric conformation of the attached NPY (25-36) part of the chimeric galanin-NPY peptides, which results in a facilitated Y2 but not Y1 receptor recognition and activation .Molecular Structure Analysis

The structure of M88 has been calculated using programs like CALIBA, HABAS, and DIANA, and refined by restrained energy minimisation and restrained molecular dynamics .Chemical Reactions Analysis

M88, like galanin, contracted the rat isolated jejunum. It induced a slight contraction at very high concentrations only .Physical And Chemical Properties Analysis

The molecular formula of M88 is C136H209N41O34, and its molecular weight is 2962.4 g/mol .Wissenschaftliche Forschungsanwendungen

Neuropharmakologie: Rezeptorbindung und Aktivierung

Das chimäre Peptid M88 wurde hinsichtlich seiner Fähigkeit untersucht, an Neuropeptid-Y- (NPY-) Rezeptorsubtypen, insbesondere Y1 und Y2, zu binden. Es zeigte eine höhere Affinität für Bindungsstellen im Hippocampus (Y2-Rezeptoren) im Vergleich zu Bindungsstellen in der Großhirnrinde (Y1-Rezeptoren) . Diese selektive Bindung ist wichtig für die Entwicklung von Medikamenten, die auf bestimmte neuronale Bahnen abzielen, die mit Erkrankungen wie Depression, Angstzuständen und Essstörungen in Verbindung stehen.

Gastrointestinale Motilitätsmodulation

M88 kann, wie Galanin, den isolierten Ratten-Jejunum kontrahieren, was auf sein Potenzial zur Modulation der gastrointestinalen Motilität hindeutet . Diese Anwendung ist entscheidend für das Verständnis und die potenzielle Behandlung von Erkrankungen wie dem Reizdarmsyndrom (IBS), bei dem eine Dysregulation der Darmmotilität ein Hauptsymptom ist.

Herz-Kreislauf-Forschung: Gefäßantwort

In der Herz-Kreislauf-Forschung wurde M88 verwendet, um die Kontraktionsantwort in der isolierten Meerschweinchen-Hohlvene zu untersuchen, die mit Y1-Rezeptoren verbunden ist . Obwohl M88 nur eine leichte Kontraktion bei hohen Konzentrationen induzierte, kann das Verständnis dieser Interaktion bei der Entwicklung von Behandlungen für Herz-Kreislauf-Erkrankungen helfen, bei denen eine Regulierung des Gefäßtonus erforderlich ist.

Wirkmechanismus

Target of Action

The primary targets of the galanin-NPY chimeric peptide M88 are the Neuropeptide Y (NPY) and galanin receptors . These receptors are predominantly found in various preparations known to contain a predominant population of either Y1 or Y2 receptors for NPY or galanin receptors . Galanin is a neurohormone as well as a neurotransmitter that plays versatile physiological roles for the neuroendocrine axis, such as regulating food intake, insulin level, and somatostatin release .

Biochemical Pathways

The M88 peptide affects several biochemical pathways. Galanin-like peptide (GALP) has a similar structure to galanin and acts as a hypothalamic neuropeptide to mediate metabolism and reproduction, food intake, and body weight . The M88 peptide, like galanin, can contract the rat isolated jejunum .

Pharmacokinetics

It is known that the m88 peptide has a high affinity for hippocampal binding sites than for cerebral cortical binding sites . This suggests that the M88 peptide may have a higher bioavailability in the hippocampus than in the cerebral cortex.

Result of Action

The M88 peptide evokes a concentration-dependent suppression of the electrically stimulated twitches . This suggests that the M88 peptide may have a potent inhibitory effect on neuronal activity. Furthermore, the M88 peptide, like galanin, can contract the rat isolated jejunum , indicating that it may also have a role in gastrointestinal function.

Action Environment

The action of the M88 peptide is influenced by the environment in which it is present. For example, the M88 peptide has a higher affinity for hippocampal binding sites than for cerebral cortical binding sites . This suggests that the M88 peptide may be more effective in the hippocampus than in the cerebral cortex.

Biochemische Analyse

Biochemical Properties

The Galanin-Neuropeptide Y Chimeric Peptide M88 interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to suppress the electrically stimulated twitches of the rat vas deferens, a process known to involve Y2 receptors for NPY . This suggests that the chimeric peptide M88 can interact with these receptors and influence their activity .

Cellular Effects

The Galanin-Neuropeptide Y Chimeric Peptide M88 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to evoke a concentration-dependent suppression of the electrically stimulated twitches in rat vas deferens . This indicates that the chimeric peptide M88 can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The Galanin-Neuropeptide Y Chimeric Peptide M88 exerts its effects at the molecular level through a variety of mechanisms. It has been found to have higher affinities for hippocampal binding sites than for cerebral cortical binding sites . This suggests that the chimeric peptide M88 can bind to these sites and potentially influence enzyme activation, gene expression, and other molecular processes .

Metabolic Pathways

The Galanin-Neuropeptide Y Chimeric Peptide M88 is likely involved in various metabolic pathways, given its interactions with Y2 receptors for NPY

Eigenschaften

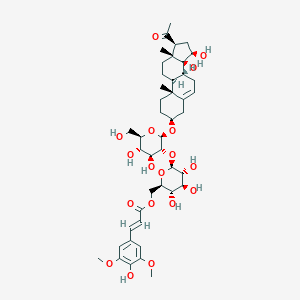

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H209N41O34/c1-16-70(11)109(131(209)171-99(58-104(140)186)122(200)165-92(51-69(9)10)124(202)174-110(71(12)17-2)132(210)176-127(205)95(54-77-34-40-82(183)41-35-77)166-115(193)85(26-20-44-149-134(142)143)159-117(195)88(42-43-102(138)184)160-114(192)87(28-22-46-151-136(146)147)162-130(208)108(141)73(14)179)173-125(203)94(53-76-32-38-81(182)39-33-76)167-121(199)97(56-79-61-148-65-155-79)168-116(194)86(27-21-45-150-135(144)145)161-129(207)101-29-23-47-177(101)107(189)63-154-113(191)89(48-66(3)4)163-118(196)90(49-67(5)6)164-120(198)93(52-75-30-36-80(181)37-31-75)158-106(188)62-153-112(190)72(13)156-128(206)100(64-178)172-123(201)98(57-103(139)185)169-119(197)91(50-68(7)8)170-133(211)111(74(15)180)175-126(204)96(157-105(187)59-137)55-78-60-152-84-25-19-18-24-83(78)84/h18-19,24-25,30-41,60-61,65-74,79,85-101,108-111,152,178-183H,16-17,20-23,26-29,42-59,62-64,137,141H2,1-15H3,(H2,138,184)(H2,139,185)(H2,140,186)(H,153,190)(H,154,191)(H,156,206)(H,157,187)(H,158,188)(H,159,195)(H,160,192)(H,161,207)(H,162,208)(H,163,196)(H,164,198)(H,165,200)(H,166,193)(H,167,199)(H,168,194)(H,169,197)(H,170,211)(H,171,209)(H,172,201)(H,173,203)(H,174,202)(H,175,204)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)(H,176,205,210)/t70-,71-,72-,73+,74+,79?,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZIJQPYBXKZCM-KXLZKDCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H209N41O34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2962.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147138-51-0 |

Source

|

| Record name | galanin-NPY chimeric peptide M88 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147138510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)